molecular formula C21H22N2O2S B2522642 4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline CAS No. 866843-07-4

4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline

Cat. No.: B2522642
CAS No.: 866843-07-4
M. Wt: 366.48
InChI Key: OCYKDMNCVKMAQA-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline is a chemical research reagent incorporating both azepane and quinoline pharmacophores, making it a compound of interest for advanced pharmacological and biochemical investigations. The azepane scaffold is a seven-membered nitrogen-containing ring system recognized for its utility in drug discovery, particularly as a key linker for efficient biological activity in compounds such as protein kinase inhibitors . The quinoline moiety is a privileged structure in medicinal chemistry known for its diverse interactions with biological targets. Notably, quinoline-containing molecular scaffolds have been developed and studied for their ability to bind to RNA with high affinity, suggesting potential applications in probing nucleic acid structures or as a starting point for new antibacterial agents . This specific molecular architecture, combining these two subunits, may be of significant value in neuroscience research. It can be explored for its potential interaction with various neurotransmitter systems, similar to other developed compounds that target serotonergic (5-HT) receptors and transporters for imaging with techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) . Researchers can utilize this compound as a key intermediate or as a novel chemical entity for screening against a range of central nervous system (CNS) targets, investigating protein kinase pathways, or developing new molecular probes. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(azepan-1-yl)-3-(benzenesulfonyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-26(25,17-10-4-3-5-11-17)20-16-22-19-13-7-6-12-18(19)21(20)23-14-8-1-2-9-15-23/h3-7,10-13,16H,1-2,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYKDMNCVKMAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the benzenesulfonyl group: The quinoline derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the azepane ring: The final step involves the nucleophilic substitution reaction where the sulfonylated quinoline is reacted with azepane under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The azepane ring may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Substituent Positions and Activities of Selected Quinoline Derivatives
Compound Substituent Positions Key Activity/Property Reference
4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline 3, 4 Hypothesized enzyme inhibition Target
Compound 34 [112] 2, 4 ecDHFR inhibition (0.75 µM)
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one 3, 4 Antimicrobial, anticancer
5-(1,4-Diazepan-1-ylsulfonyl)-4-methyl-isoquinoline 5 (isoquinoline) Structural analog (PDB: 7KB)

Role of the Azepane vs. Piperidine/Piperazine Moieties

The azepane ring (7-membered) in the target compound contrasts with six-membered rings in analogs:

  • Enamine Ltd.
  • 3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline: The piperazine ring (6-membered, two nitrogens) at position 4 could enhance hydrogen bonding but reduce lipophilicity compared to azepane .
Table 2: Ring Size and Physicochemical Properties
Compound Ring Structure Molecular Weight Key Feature
This compound 7-membered azepane ~387.5 (est.) Higher lipophilicity
Enamine Ltd. compound 6-membered piperidine 276.36 Reduced flexibility
5-(1,4-Diazepan-1-ylsulfonyl)-4-methyl-isoquinoline 7-membered diazepane 305.395 Similar size, dual nitrogens

Biological Activity

4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Quinoline derivatives are known for their diverse pharmacological properties, and this specific compound has garnered attention for its unique structural features that may enhance its biological efficacy.

Chemical Structure and Properties

The compound features a quinoline core substituted with an azepane ring and a benzenesulfonyl group. This configuration is hypothesized to influence its interaction with biological targets, potentially enhancing its activity against various cancer cell lines and microbial strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against leukemia cell lines. The mechanism often involves the induction of apoptosis through modulation of key regulatory proteins such as BCL-2 and BAX, which are crucial in the mitochondrial apoptosis pathway.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMV-4-11 (Leukemia)TBDInduction of apoptosis
Benzofuro[3,2-c]quinolineMV-4-110.12Hydroxyl group at C5 enhances activity
8-HydroxyquinolineA549 (Lung Cancer)36Modulation of cell cycle regulators

Antimicrobial Activity

Quinoline derivatives have also shown promise as antimicrobial agents. The presence of the benzenesulfonyl group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against resistant strains.

Table 2: Antimicrobial Efficacy of Related Quinoline Compounds

CompoundTarget BacteriaMIC (µg/mL)Notes
This compoundMRSATBDPotentially effective against resistant strains
8-HydroxyquinolineStaphylococcus aureus16Moderate activity

Mechanistic Insights

The biological activity of quinoline derivatives is often attributed to their ability to interact with specific molecular targets within cells. For example, studies indicate that these compounds can inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair processes. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells.

Case Studies

  • Case Study on Leukemia Treatment : A study involving a series of benzofuro[3,2-c]quinolines demonstrated that modifications at specific positions significantly affected their cytotoxicity against MV-4-11 cells. The most active derivative exhibited an IC50 value of 0.12 µM, indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Resistance : Research on the antimicrobial properties of quinoline derivatives revealed that certain modifications could enhance efficacy against MRSA. Compounds with a hydroxyl group at position 8 showed increased potency, potentially offering new avenues for treating antibiotic-resistant infections.

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